4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine
Beschreibung
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloro, methoxy, and trifluoromethyl groups
Eigenschaften
Molekularformel |
C6H4ClF3N2O |
|---|---|
Molekulargewicht |
212.56 g/mol |
IUPAC-Name |
4-chloro-5-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-3-4(6(8,9)10)11-2-12-5(3)7/h2H,1H3 |
InChI-Schlüssel |
IXABGKMABPMPCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CN=C1Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to modulate biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, benefiting from its unique chemical properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, leading to therapeutic effects . The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-substituted pyrimidines, such as:
4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with applications in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
